Cetalkonium bromide

Übersicht

Beschreibung

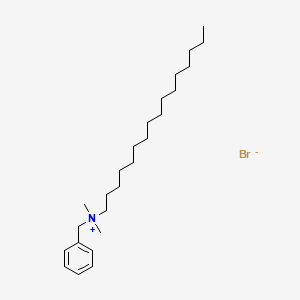

Cetalkonium bromide, also known as benzylhexadecyldimethylammonium bromide, is a quaternary ammonium compound. It is a derivative of benzalkonium chloride with a C16 alkyl chain. This compound is widely recognized for its antiseptic properties and is used in various formulations to treat topical infections and as a preservative .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cetalkonium bromide is synthesized through a quaternization reaction. The process involves the reaction of hexadecylamine with benzyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same basic reaction but may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Analyse Chemischer Reaktionen

Role in Micellar Catalysis

As a cationic surfactant, cetalkonium bromide forms micelles that influence reaction kinetics by:

-

Reducing effective reaction volume via substrate binding.

-

Modifying local polarity in the Stern layer.

Diels-Alder Reactions

-

Cationic micelles (e.g., cetalkonium) enhance reaction rates of cyclopentadiene with cationic dienophiles (e.g., acridizinium bromide) through electrostatic binding.

-

Example: SDS (anionic) micelles increase reaction rates 10-fold, while cetalkonium’s cationic micelles show moderate effects due to weaker substrate affinity .

Redox Reactions

-

In the oxidation of D-glucose by vanadium (V), cetalkonium analogues (e.g., CTAB) inhibit reactions by sequestering anionic substrates in micelles.

-

Rate constants () decrease with increasing surfactant concentration due to competitive partitioning .

Decarboxylation Reactions

-

Cationic surfactants accelerate decarboxylation of anionic substrates (e.g., 6-nitrobenzisoxazole-3-carboxylate) by lowering activation enthalpies.

-

Rate enhancements depend on surfactant headgroup size and substrate hydrophobicity .

Table 1: Catalytic Effects of Cationic Surfactants

| Reaction Type | Substrate | Surfactant | Rate Change | Mechanism |

|---|---|---|---|---|

| Diels-Alder | Acridizinium bromide | SDS (anionic) | ↑ 10× | Electrostatic binding |

| Diels-Alder | N-benzyl maleimide | CTAB (cationic) | ↑ 3× | Hydrophobic solubilization |

| Decarboxylation | 6-NBIC | CTAB | ↑ 5× | Reduced activation enthalpy |

| Redox (V(V) + glucose) | D-glucose | CTAB | ↓ 50% | Substrate sequestration |

Data adapted from micellar catalysis studies .

Mechanistic Insights

-

Electrostatic Effects : Cationic micelles repel positively charged substrates, limiting catalysis in reactions requiring anionic intermediates (e.g., bromate-Br⁻ redox) .

-

Hydrophobic Binding : Larger hydrophobic groups (e.g., benzyl in cetalkonium) deepen substrate penetration into micelles, altering reaction pathways .

-

Concentration Dependence : Reaction rates typically peak near the critical micelle concentration (CMC), beyond which excessive micelles dilute substrates .

Stability and Degradation

This compound undergoes thermal decomposition at elevated temperatures, releasing hexadecyl dimethylamine and benzyl bromide. In aqueous solutions, hydrolysis is pH-dependent, with accelerated degradation under alkaline conditions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antiseptic and Antimicrobial Uses

- Cetalkonium bromide is widely used as an antiseptic in various pharmaceutical formulations. Its effectiveness against a wide range of pathogens makes it suitable for topical applications, including wound care and oral hygiene products .

- It has been incorporated into formulations for treating mouth ulcers (e.g., Bonjela) and dry eye syndromes (e.g., Ikervis), where it serves to stabilize active ingredients while providing antimicrobial protection .

2. Ocular Drug Delivery Systems

- Recent studies highlight the use of this compound in cationic oil-in-water nanoemulsions aimed at enhancing ocular drug delivery. These formulations improve the bioavailability of drugs like ciclosporin, demonstrating a significant increase in drug absorption in corneal tissues compared to traditional formulations .

- The cationic nature of this compound aids in stabilizing these emulsions and prolonging the residence time of drugs on the ocular surface, which is crucial for effective treatment .

3. Emulsification and Stabilization

- This compound is also utilized as an emulsifying agent in various pharmaceutical preparations. Its ability to stabilize oil-in-water emulsions allows for the effective delivery of hydrophobic drugs .

- A study indicated that cetalkonium chloride (a related compound) could enhance the stability of emulsions while minimizing toxicity, making it a valuable component in ocular formulations .

Cosmetic Applications

1. Skin Care Products

- In cosmetics, this compound functions as a conditioning agent due to its surfactant properties. It helps improve the texture and feel of skin care products while providing antimicrobial benefits .

- Its inclusion in formulations can enhance product performance by preventing microbial contamination, thereby extending shelf life.

2. Hair Care Products

- As a surfactant, this compound is also found in hair conditioners where it helps to reduce static and improve manageability by coating hair strands .

Case Studies

1. Efficacy in Wound Healing

A study evaluated the effects of cetalkonium chloride on corneal epithelial cells, showing that a 0.005% cationic oil-in-water nanoemulsion significantly accelerated healing rates compared to control groups. This suggests potential applications in ocular therapeutics where rapid recovery is desired .

2. Comparative Studies on Antimicrobial Activity

Research comparing cetylpyridinium chloride and cetyltrimethylammonium bromide highlighted that this compound exhibited superior antimicrobial properties against specific bacterial strains, reinforcing its role as an effective antiseptic agent in clinical settings .

Wirkmechanismus

The mechanism of action of cetalkonium bromide is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces such as bacterial cell membranes. This bio-adhesive property enables this compound to disrupt cell membranes, inactivate enzymes, and denature proteins, leading to the death of microbial cells. This mechanism makes it effective against a broad spectrum of bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

- Benzalkonium chloride

- Cetylpyridinium bromide

- Benzethonium chloride

Uniqueness: Cetalkonium bromide’s unique properties include its specific alkyl chain length, which contributes to its amphipathic nature and its enhanced activity against gram-negative bacteria compared to other quaternary ammonium compounds .

Biologische Aktivität

Cetalkonium bromide, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, and clinical implications, drawing on diverse research findings and case studies.

This compound (also known as cetalkonium) is a C16 alkyl benzalkonium chloride derivative. It possesses amphipathic characteristics, allowing it to interact effectively with both hydrophilic and hydrophobic environments. The primary mechanism of action involves the disruption of microbial cell membranes through electrostatic interactions. The positively charged cetalkonium binds to negatively charged surfaces of microbial cells, leading to membrane destabilization, enzyme inactivation, and protein denaturation .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a variety of pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative bacteria : More effective against organisms such as Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal properties as well.

The compound's efficacy is attributed to its ability to form stable emulsions that enhance bioavailability at the site of application .

Pharmacokinetics

This compound is primarily used topically and is not absorbed significantly into systemic circulation. When administered orally or parenterally, it remains largely unabsorbed, with most excreted unchanged in feces . Its pharmacokinetic profile indicates that it does not accumulate in tissues, minimizing the risk of systemic toxicity.

Clinical Applications

This compound is utilized in various pharmaceutical formulations, including:

- Topical antiseptics : Used in wound care products due to its antimicrobial properties.

- Ophthalmic solutions : Incorporated into eye drops for its bioadhesive properties that enhance drug delivery to ocular tissues.

- Oral care products : Found in formulations aimed at treating oral lesions and ulcers .

Case Studies and Research Findings

-

Inhibition of Cell Migration in Cancer Research :

A study investigated the effects of this compound on human hepatic adenocarcinoma (SK-HEP-1) cells. Results showed that treatment with cetalkonium inhibited cell migration and invasion by downregulating proteins associated with epithelial-mesenchymal transition (EMT), including matrix metalloproteinases (MMPs) and various signaling pathways (e.g., TGF-β, PI3K/Akt) involved in cancer progression . -

Contact Dermatitis Reports :

Several case studies have documented allergic reactions associated with the use of quaternary ammonium compounds like this compound. Patients exhibited symptoms ranging from irritant contact dermatitis to more severe allergic reactions following exposure to products containing cetalkonium or similar compounds .

Safety Profile

While this compound is generally considered safe for topical use, potential adverse effects include localized irritation or allergic reactions, particularly in sensitive individuals. The concentration used in formulations typically ranges from 0.01% to 0.1%, depending on the application . Regulatory bodies such as the FDA have approved its use in over-the-counter products, highlighting its safety when used as directed.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C16 alkyl benzalkonium chloride derivative |

| Mechanism of Action | Disrupts cell membranes via electrostatic interactions |

| Antimicrobial Spectrum | Effective against gram-positive/negative bacteria and fungi |

| Pharmacokinetics | Topical use; minimal systemic absorption |

| Clinical Applications | Antiseptics, ophthalmic solutions, oral care products |

| Adverse Effects | Possible contact dermatitis or allergic reactions |

Eigenschaften

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNWMWYCSOQYSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90956729 | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-04-2 | |

| Record name | Benzyldimethylhexadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3529-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(hexadecyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU0390Z3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.